molecular formula C9H11NO2S B3028574 2-(Allylsulfonyl)-3-methylpyridine CAS No. 2249891-90-3

2-(Allylsulfonyl)-3-methylpyridine

Cat. No.: B3028574
CAS No.: 2249891-90-3
M. Wt: 197.26 g/mol
InChI Key: KPWRHNSVLHLHOR-UHFFFAOYSA-N
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Description

Significance of Pyridine-Sulfone Scaffolds in Modern Organic Synthesis

Pyridine-sulfone scaffolds are of paramount importance in modern organic synthesis due to the synergistic combination of the pyridine (B92270) and sulfone functional groups. The pyridine ring, a nitrogen-containing heterocycle, is a common motif in pharmaceuticals, agrochemicals, and materials science. Its presence can influence the biological activity and physical properties of a molecule.

The sulfone group, on the other hand, is a powerful electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. This dual reactivity makes sulfones valuable activators for adjacent chemical bonds and versatile handles for introducing new functionalities. The incorporation of a sulfone onto a pyridine ring, therefore, creates a highly activated system, poised for a variety of chemical transformations.

Overview of Sulfonylpyridines as Versatile Synthetic Intermediates

Sulfonylpyridines, in general, are highly valued as synthetic intermediates. Their utility stems from the ability of the sulfonyl group to facilitate a range of chemical reactions. One of the most prominent applications is in cross-coupling reactions, where the sulfonyl group can act as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures from simpler building blocks.

Furthermore, the sulfonyl group can be a target for nucleophilic attack, leading to the displacement of the pyridine moiety. This reactivity allows for the introduction of a wide array of substituents at the position formerly occupied by the sulfonylpyridine.

Research Landscape and Emerging Areas for 2-(Allylsulfonyl)-3-methylpyridine

The research landscape for this compound is dynamic and expanding. A key area of investigation is its application in palladium-catalyzed cross-coupling reactions. While specific examples for the 3-methyl isomer are still emerging in publicly available literature, a practical example using the closely related 2-(Allylsulfonyl)-5-methylpyridine demonstrates the potential. In a documented procedure, 2-(Allylsulfonyl)-5-methylpyridine was successfully coupled with 4-bromoanisole (B123540) in the presence of a palladium catalyst to yield 2-(4-methoxyphenyl)-5-methylpyridine. tcichemicals.com This highlights the capability of the allylsulfonylpyridine system to participate in the formation of biaryl compounds, which are prevalent in medicinal chemistry and materials science.

The presence of the allyl group in this compound introduces another layer of reactivity. The double bond of the allyl group can undergo a variety of transformations, such as addition reactions, providing further avenues for molecular diversification.

Emerging research is likely to focus on expanding the scope of coupling partners for this compound and exploring its utility in the synthesis of novel heterocyclic compounds. The development of more efficient and sustainable catalytic systems for reactions involving this intermediate is also a probable direction for future studies.

Interactive Data Tables

Below are interactive tables detailing the properties of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₂S
Molecular Weight 197.25 g/mol
Physical State Solid
Appearance White to Light yellow to Light orange powder to crystal
CAS Number 2249891-90-3
Synonym 3-Methyl-2-(2-propen-1-ylsulfonyl)pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-prop-2-enylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWRHNSVLHLHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249891-90-3
Record name 2-(Allylsulfonyl)-3-methylpyridine
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Synthetic Methodologies for 2 Allylsulfonyl 3 Methylpyridine and Analogues

Strategies for Direct Functionalization of Substituted Pyridines

Direct functionalization of the pyridine (B92270) ring presents an atom-economical approach to desired products, though it is often hampered by the electron-deficient nature of the heterocycle and the potential for competing reactions at multiple sites. rsc.orgresearchgate.net

Installation of Sulfonyl Groups via Oxidation Reactions

One of the most common methods for introducing a sulfonyl group is through the oxidation of a corresponding pyridyl sulfide. This two-step approach first involves the synthesis of the sulfide, which can then be oxidized to the sulfone. For instance, 2-mercaptopyridines can be S-alkylated or S-arylated, followed by oxidation with agents like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) to yield the desired sulfone.

Another direct approach involves the reaction of 4-alkyl pyridines with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method leads to the formation of aryl picolyl sulfones through what is believed to be an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org While this has been demonstrated for 4-picoline derivatives, adaptation to 3-methylpyridine (B133936) systems is a plausible synthetic route.

Table 1: Examples of Direct Sulfonylation of Pyridine Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Picoline4-Tosyl chloride, Et₃N, DMAP4-(Phenylsulfonylmethyl)pyridine85 acs.org
3-Bromo-4-picoline4-Tosyl chloride, Et₃N, DMAP3-Bromo-4-(phenylsulfonylmethyl)pyridine70 acs.org
4-Methylquinoline4-Tosyl chloride, Et₃N, DMAP4-(Phenylsulfonylmethyl)quinoline65 acs.org

Regioselective Allylation of Sulfonyl-Substituted Pyridines

Once the sulfonyl group is in place, regioselective allylation can be achieved. The electron-withdrawing nature of the sulfonyl group can activate the pyridine ring for nucleophilic attack. However, direct C-H allylation of a pre-formed sulfonylpyridine is challenging. A more common strategy involves the allylation of a pyridine derivative followed by the introduction of the sulfonyl group, or a cross-coupling approach.

For direct allylation, methods involving radical chemistry, such as Minisci-type reactions, could be employed. These reactions typically utilize a silver or iron catalyst to generate alkyl radicals from carboxylic acids or other precursors, which then add to the electron-deficient pyridine ring. nih.gov A blocking group strategy can be used to direct the alkylation to a specific position, such as the C-4 position. nih.gov

Convergent Synthesis Approaches Utilizing Precursor Molecules

Convergent syntheses, which build the final molecule from pre-functionalized fragments, offer greater control over regiochemistry and can be more reliable for complex targets.

Derivatization of Pyridine Sulfinate Salts

Pyridine sulfinate salts are versatile intermediates for the synthesis of pyridyl sulfones. nih.govconcordia.ca These salts can be prepared from the corresponding sulfonyl chlorides or through other methods. concordia.ca They can then participate in cross-coupling reactions with appropriate electrophiles. For instance, a palladium-catalyzed coupling of a pyridine sulfinate salt with an allyl halide or an allyl triflate would be a direct route to the target molecule. researchgate.netresearchgate.net

The reactivity of sulfinate salts can be tuned. In the absence of a photocatalyst, base-catalyzed cross-coupling of sulfinates with N-amidopyridinium salts can lead to C4-sulfonylation of pyridines. nih.gov

Table 2: Cross-Coupling Reactions Involving Pyridine Sulfinate Salts
Pyridine DerivativeCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2-Pyridyl sulfinate saltBromopyridinesPd-catalystBipyridine derivatives- researchgate.net
N-Amidopyridinium saltSodium sulfinateBaseC4-Sulfonylated pyridine- nih.gov

Multistep Preparations from Pyridine N-Oxides

Pyridine N-oxides are valuable precursors in pyridine chemistry, as the N-oxide functionality activates the ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. orgsyn.orgnih.govyoutube.com

A general strategy would involve the oxidation of 3-methylpyridine to 3-methylpyridine N-oxide. orgsyn.org The N-oxide can then undergo nucleophilic substitution at the 2-position. For example, treatment with a sulfur nucleophile followed by oxidation and allylation, or direct introduction of an allylsulfonyl moiety, could be envisioned.

A process for preparing pyridine-3-sulfonic acids from 3-chloropyridine (B48278) N-oxide has been described. google.com This involves the replacement of the chlorine with a sulfo group, followed by reduction of the N-oxide. google.com This highlights the utility of N-oxides in introducing sulfur-based functional groups.

Evaluation of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in chemical synthesis. biosynce.comnih.gov For the synthesis of 2-(Allylsulfonyl)-3-methylpyridine, several aspects can be considered to enhance the environmental sustainability of the process.

The use of pyridine and its derivatives as green solvents is one consideration, as they have relatively high boiling points and low volatility. biosynce.com Catalytic methods, which reduce the amount of reagents needed and can increase reaction rates and selectivity, are central to green chemistry. biosynce.comnih.gov The direct C-H functionalization approaches discussed in section 2.1 are inherently greener as they reduce the number of synthetic steps and the generation of waste from pre-functionalization. rsc.orgresearchgate.net

Microwave-assisted synthesis is another green chemistry tool that can lead to shorter reaction times, higher yields, and purer products. nih.gov One-pot multicomponent reactions, where multiple transformations occur in a single reaction vessel, also align with green chemistry principles by improving synthetic efficiency. nih.govnih.gov

When evaluating the different synthetic routes, a convergent approach using a palladium-catalyzed cross-coupling of a pyridine sulfinate salt with an allyl electrophile might offer the best combination of regiocontrol and efficiency, while direct C-H functionalization, if optimized, could provide a more atom-economical and greener alternative.

Chemical Reactivity and Mechanistic Investigations of 2 Allylsulfonyl 3 Methylpyridine

Carbon-Carbon Bond Forming Reactions

2-(Allylsulfonyl)-3-methylpyridine serves as a versatile reagent in the formation of carbon-carbon bonds, primarily through cross-coupling reactions. Its utility stems from the strategic placement of the allylsulfonyl group on the pyridine (B92270) ring, which can be cleaved under specific catalytic conditions to generate a reactive nucleophilic species.

Palladium catalysis is the cornerstone of the reactivity of this compound, enabling its participation in desulfinative cross-coupling reactions to form valuable biaryl structures.

This compound reacts with aryl halides under palladium catalysis to generate 2-pyridylarenes, which are significant structural motifs in medicinal chemistry. tcichemicals.comtcichemicals.com This transformation provides an efficient method for linking pyridine rings to other aromatic systems. nih.govsemanticscholar.org The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base, and is conducted at elevated temperatures. tcichemicals.com

An illustrative example of this process is the coupling of a related 2-allylsulfonyl pyridine with 4-bromoanisole (B123540). The reaction proceeds to afford the corresponding 2-pyridylarene product in a moderate yield, demonstrating the viability of this synthetic strategy. tcichemicals.com

Table 1: Example of Palladium-Catalyzed Cross-Coupling of a 2-Allylsulfonyl Pyridine with an Aryl Halide tcichemicals.com

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Temperature Time Product Yield

The key to the reactivity of this compound in these cross-coupling reactions is its function as a "latent" or potential equivalent of a pyridine sulfinate salt. tcichemicals.comtcichemicals.com Pyridine sulfinates are effective nucleophilic partners in palladium-catalyzed cross-coupling, but they can be less stable for storage and handling. tcichemicals.comnih.govunimelb.edu.au The allylsulfonyl group is more stable under general synthetic conditions, making compounds like this compound advantageous as bench-stable precursors. tcichemicals.com Under the palladium-catalyzed reaction conditions, the allylsulfonyl group is cleaved to generate the reactive pyridine sulfinate in situ, which then participates in the catalytic cycle. nih.gov This approach circumvents the challenges associated with the preparation and stability of pyridine-2-boronates, which are often used in traditional Suzuki-Miyaura couplings but are particularly problematic for 2-substituted pyridines. nih.govsemanticscholar.org

The mechanism of the palladium-catalyzed desulfinative cross-coupling has been the subject of detailed investigation. nih.govnih.gov The process is understood to proceed through a series of well-defined steps:

Formation of Active Pd(0) Catalyst : The reaction typically starts with a palladium(II) precursor, such as palladium(II) acetate. This is reduced in situ to the active Pd(0) species. Mechanistic studies suggest that the homocoupling of two sulfinate molecules is responsible for this initial reduction. nih.govnih.gov

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. nih.gov

Transmetalation : The pyridine sulfinate, generated in situ from this compound, then undergoes transmetalation with the Pd(II)-aryl complex. This step forms a putative palladium sulfinate intermediate. nih.gov

Desulfination and Reductive Elimination : For pyridine sulfinates, the turnover-limiting step is the extrusion of sulfur dioxide (SO2) from a chelated Pd(II) sulfinate complex that forms after transmetalation. nih.gov Following the loss of SO₂, the resulting Pd(II)-diaryl intermediate undergoes reductive elimination to yield the final 2-pyridylarene product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The use of an inorganic base, such as potassium carbonate, is crucial for achieving efficient reactions. nih.govnih.gov It is believed to have a dual role: removing free sulfur dioxide from the reaction and accelerating the transmetalation step via the action of the potassium cation. nih.gov

While palladium catalysis is the primary method for activating this compound, related heteroaryl sulfinates have been shown to participate in transition-metal-free cross-coupling reactions. tcichemicals.com Specifically, heteroaryl sulfinates can undergo desulfinative cross-coupling with Grignard reagents without the need for a transition metal catalyst. tcichemicals.com This suggests that under appropriate conditions, the pyridine sulfinate generated from this compound could potentially be used in similar metal-free transformations. Such reactions may proceed through different mechanistic pathways, including homolytic aromatic substitution involving radical species. cas.cn These methodologies represent a more sustainable and cost-effective alternative to transition-metal-catalyzed processes. cas.cnrsc.org

The sulfonyl group in compounds like this compound can also be a target for other transformations. A relevant reaction is desulfonative borylation, which has been demonstrated for other types of sulfones, such as benzyl (B1604629) sulfones. rsc.org In a transition-metal-free process, benzyl sulfones react with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a pyridine catalyst to yield benzyl boronic esters. rsc.org This reaction involves the cleavage of a carbon-sulfur bond and the formation of a carbon-boron bond. While this specific reaction has been reported for benzyl sulfones, it highlights the potential for the sulfonyl moiety in this compound to be replaced with other functional groups, such as a boronic ester, further expanding its synthetic utility.

Nickel-Catalyzed Cross-Coupling Involving Sulfonylpyridines

While palladium catalysis is more common for transformations involving allylsulfonyl pyridines, nickel-catalyzed reactions represent an important area of research for related pyridyl sulfones, demonstrating their utility as electrophilic partners. Research has shown that nickel catalysts can facilitate reductive cross-coupling reactions through the selective cleavage of the C(sp²)–S bond in pyridyl sulfones. acs.org

A notable example is the nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone. acs.org This transformation enables the formation of C(sp²)–C(sp²) bonds under mild conditions without the need for pre-generated organometallic reagents. acs.org Mechanistic investigations into related systems suggest that the reaction proceeds via oxidative addition of the aryl sulfone to a Ni(0) species, forming a nickel(II) complex. acs.org Subsequent reduction and a second oxidative addition with an aryl bromide can lead to a Ni(III) intermediate, which then undergoes reductive elimination to form the biaryl product. acs.org

In the context of cross-electrophile coupling, difluoromethyl 2-pyridyl sulfone has been successfully coupled with (hetero)aryl bromides using nickel catalysis. nih.gov Mechanistic studies in these systems have revealed that coordination of the pyridyl nitrogen to the nickel catalyst or other cations is crucial for the reactivity of the sulfone. nih.gov This coordination facilitates the C–S bond cleavage, which is a key step in the catalytic cycle. nih.gov The use of unactivated (hetero)aryl sulfones in nickel-catalyzed cross-couplings with aryl bromides has also been established, further broadening the scope of sulfones as viable electrophiles in C-C bond formation. bohrium.com

Table 1: Overview of Nickel-Catalyzed Reactions with Pyridyl Sulfones
Reaction TypePyridyl Sulfone SubstrateCoupling PartnerKey FeatureReference
Reductive Cross-CouplingDifluoromethyl 2-pyridyl sulfoneAryl IodidesSelective C(sp²)–S bond cleavage. acs.org
Cross-Electrophile CouplingDifluoromethyl 2-pyridyl sulfone(Hetero)aryl BromidesCoordination of pyridyl nitrogen is essential for reactivity. nih.gov
Desulfonylative Reductive Cross-CouplingAryl SulfonesAryl BromidesForms diverse biaryl compounds via C(Ar)–SO₂ bond activation. acs.org

Carbon-Sulfur Bond Functionalization and Cleavage

The carbon-sulfur (C–S) bond in this compound is central to its reactivity, enabling its participation in a variety of functionalization and cleavage reactions.

Metal catalysts, particularly nickel and palladium, are effective in promoting the scission of the C–S bond in sulfonylpyridines. In nickel-catalyzed reactions, the C(sp²)–S bond of a 2-pyridyl sulfone can be cleaved to allow for cross-coupling with aryl halides, where the sulfone acts as an electrophile. acs.orgrsc.org The reaction mechanism involves the oxidative addition of the C–S bond to a low-valent metal center. acs.org

Conversely, under palladium catalysis, 2-allylsulfonyl pyridines function as stable, solid precursors to nucleophilic pyridine sulfinates. tcichemicals.comtcichemicals.com In the presence of a palladium catalyst and a suitable base, the allyl group is cleaved, generating a pyridylsulfinate salt in situ. This species then undergoes a desulfinative cross-coupling reaction with an aryl or heteroaryl halide to form a new C-C bond. tcichemicals.comresearchgate.net This dual reactivity highlights the versatility of the sulfonylpyridine moiety, where the choice of metal catalyst dictates whether the molecule behaves as an electrophile (with Ni) or a latent nucleophile (with Pd). acs.orgtcichemicals.com

Visible-light photoredox catalysis offers a modern approach to C–S bond functionalization by generating sulfonyl radicals under mild conditions. organic-chemistry.orgacs.org While not specifically demonstrated with this compound, related sulfone derivatives like sulfone-substituted tetrazoles can be activated by an iridium photocatalyst to generate sulfonyl radical intermediates. organic-chemistry.orgacs.org These highly reactive radicals can then be trapped by electron-deficient olefins, such as acrylates, to form new C-S and C-C bonds, yielding dialkyl sulfones. organic-chemistry.orgacs.org

The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer event with the sulfone precursor to generate the sulfonyl radical. organic-chemistry.orgchemrxiv.org This radical then adds to an alkene to form a carbon-centered radical, which is subsequently reduced and protonated to yield the final product, regenerating the photocatalyst in the process. chemrxiv.org This strategy allows for the construction of complex sulfonated molecules and could potentially be applied to functionalize the sulfonyl group of this compound. acs.org

Electrophilic and Nucleophilic Properties of the Sulfonylpyridine Moiety

The electronic nature of the sulfonylpyridine group imparts distinct electrophilic and nucleophilic characteristics to the molecule, which are exploited in different chemical contexts.

The 2-sulfonylpyridine scaffold is a potent electrophile that reacts selectively with biological thiols, such as the cysteine residue in proteins or reduced glutathione (B108866) (GSH), via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.govacs.org The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyridine ring, activates the C2 position towards nucleophilic attack. nih.gov

This reactivity has been systematically studied, demonstrating that the electrophilicity of the 2-sulfonylpyridine can be finely tuned by altering the substituents on the pyridine ring. nih.govacs.org For instance, adding further electron-withdrawing groups to the pyridine ring enhances the reaction rate with thiols. nih.gov Kinetic studies with model thiols like GSH and N-acetylcysteine methyl ester (NACME) have been performed on analogous 2-sulfonylpyrimidine systems, showing that reaction rates can be modulated over nine orders of magnitude. acs.orgresearchgate.net

Density Functional Theory (DFT) calculations have shown that the SNAr reaction with a thiolate anion proceeds through a two-step mechanism involving a stabilized Meisenheimer-complex intermediate. nih.govresearchgate.net The initial nucleophilic addition of the thiolate to the pyridine ring is the rate-determining step of the reaction. nih.govacs.org This predictable and tunable reactivity makes 2-sulfonylpyridines valuable tools for chemical biology and drug discovery for targeting reactive cysteine residues in the human proteome. nih.gov

Table 2: Reactivity of 2-Sulfonyl Heterocycles with Thiols
Compound ClassNucleophileReaction TypeKey Mechanistic FeatureReference
2-SulfonylpyridinesBiological Thiols (e.g., Cysteine)SNArNucleophilic addition is the rate-determining step. nih.govacs.org
2-SulfonylpyrimidinesGlutathione (GSH)SNArReactivity can be tuned over 9 orders of magnitude by substitution. acs.orgresearchgate.net
Substituted 2-SulfonylpyridinesThiolsSNArElectrophilicity is tunable by modifying ring substituents. nih.gov

Other Significant Transformations

Beyond the reactions described above, this compound and related compounds serve as versatile synthons in palladium-catalyzed desulfinative cross-coupling reactions. In this context, they act as stable, crystalline surrogates for pyridine-2-sulfinates, which can be difficult to prepare and handle. nih.govsemanticscholar.org

Under palladium catalysis with a suitable ligand and base, the allylsulfonyl group undergoes cleavage to release a pyridine-2-sulfinate anion. tcichemicals.com This in situ-generated nucleophile then couples with a variety of (hetero)aryl halides and triflates. researchgate.netnih.gov The reaction proceeds via a desulfinative pathway, where the sulfinate group is extruded as sulfur dioxide during the catalytic cycle, resulting in the formation of a new carbon-carbon bond between the pyridine ring and the coupling partner. nih.gov This methodology is particularly valuable as it overcomes the challenges associated with the use of pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling, which are often unstable and provide low reaction efficiency. nih.govsemanticscholar.org The stability of the allylsulfone precursors allows for their use in multi-step syntheses prior to the final cross-coupling step. acs.org

Olefination Reactions Utilizing Sulfones as Substrates

Olefination reactions are fundamental processes in organic synthesis for the formation of carbon-carbon double bonds. The Julia olefination and its modifications, particularly the Julia-Kocienski olefination, are prominent methods that utilize sulfones as key substrates to convert aldehydes and ketones into alkenes tcichemicals.comwikipedia.org. These reactions proceed through the formation of a β-alkoxy sulfone intermediate, which then undergoes elimination to yield the desired alkene organicreactions.org.

The general mechanism of the modified Julia olefination involves the deprotonation of a sulfone, followed by its addition to a carbonyl compound. The nature of the heterocyclic group attached to the sulfone plays a crucial role in the reaction's stereoselectivity and efficiency. For instance, pyridinyl sulfones have been noted to exhibit high Z-selectivity in the formation of alkenes organic-chemistry.org. This selectivity is influenced by the steric and electronic properties of the sulfone, the base used, and the reaction conditions organic-chemistry.org.

While the Julia-Kocienski olefination is a powerful tool for alkene synthesis, a review of the available scientific literature did not yield specific examples of this compound being utilized as a substrate in such reactions. The primary documented application of 2-(allylsulfonyl)pyridines is in palladium-catalyzed cross-coupling reactions, where they serve as precursors to pyridine sulfinates tcichemicals.comtcichemicals.comnih.gov. In these reactions, the allylsulfonyl group facilitates the introduction of the pyridyl moiety onto other molecules, rather than participating in olefination.

Table 1: Key Features of Julia-Type Olefination Reactions

FeatureDescriptionReference
Reactants Sulfones and aldehydes/ketones tcichemicals.comwikipedia.org
Key Intermediate β-alkoxy sulfone organicreactions.org
Product Alkene tcichemicals.comwikipedia.org
Stereoselectivity Can be controlled by the sulfone's heterocyclic group, base, and conditions. Pyridinyl sulfones often favor Z-alkenes. organic-chemistry.org

Mechanistic Studies of C-N Bond Cleavage in Related Sulfonamide Systems

Although this compound is a sulfone and not a sulfonamide, the study of C-N bond cleavage in sulfonamides provides valuable mechanistic insights that can be relevant to understanding the stability and potential reactivity of the C-S bond and the pyridine N-C bonds in the subject molecule under certain conditions. Sulfonamides are known for their stability, and their cleavage often requires harsh reaction conditions.

Recent studies have focused on developing milder and more selective methods for C-N bond cleavage in sulfonamides. For example, a highly chemoselective C-N bond cleavage of tertiary sulfonamides has been achieved using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃) acs.orgnih.govresearchgate.net. The proposed mechanism for this reaction involves the protonation of the sulfonamide, which can occur at either the nitrogen atom or the oxygen atoms of the sulfonyl group acs.org. Experimental evidence suggests that protonation on the nitrogen atom of N-aryl or N-alkyl tertiary sulfonamides is a key step, followed by the cleavage of the C-N bond acs.org.

The selectivity between C-N and N-S bond cleavage is a significant aspect of these studies. The stability of the carbocationic intermediate formed upon C-N bond cleavage is believed to be a crucial factor driving the reaction's selectivity acs.org. For instance, in the case of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) substituted tertiary sulfonamides, the formation of a stable benzylic carbocation favors the C-N bond cleavage over the N-S bond cleavage acs.org.

Table 2: Mechanistic Aspects of Catalytic C-N Bond Cleavage in Tertiary Sulfonamides

Mechanistic StepDescriptionKey FindingsReference
Initiation Protonation of the sulfonamideProtonation is believed to occur on the nitrogen atom. acs.org
Bond Cleavage Cleavage of the C-N bondDriven by the formation of a stable carbocationic intermediate. acs.org
Selectivity C-N vs. N-S cleavageHighly selective for C-N cleavage with appropriate substrates. acs.orgnih.govresearchgate.net

These mechanistic investigations into C-N bond cleavage in sulfonamides underscore the importance of electronic effects and intermediate stability in determining the reaction pathways of sulfonyl-containing compounds. While not directly studying this compound, this research provides a framework for predicting its potential reactivity under acidic or catalytic conditions that could promote the cleavage of its constituent bonds.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Although specific experimental data for 2-(allylsulfonyl)-3-methylpyridine is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent moieties: the 3-methylpyridine (B133936) ring and the allylsulfonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 3-methylpyridine ring and the allyl group.

3-Methylpyridine Protons: The pyridine (B92270) ring is expected to show three aromatic protons. The proton at the C6 position, being adjacent to the nitrogen atom, would appear at the most downfield region, likely around δ 8.6-8.8 ppm as a doublet of doublets. The protons at C4 and C5 would resonate in the aromatic region, approximately between δ 7.3 and δ 7.8 ppm. The methyl group protons at C3 would appear as a singlet in the upfield region, typically around δ 2.3-2.6 ppm.

Allyl Group Protons: The protons of the allyl group will exhibit characteristic splitting patterns. The methylene (B1212753) protons (H-1') adjacent to the sulfonyl group are expected to be deshielded and appear as a doublet around δ 3.8-4.2 ppm. The vinyl proton (H-2') would be a multiplet in the range of δ 5.8-6.1 ppm, showing coupling to both the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (H-3') would be diastereotopic and appear as two separate signals, likely between δ 5.1 and δ 5.4 ppm, with distinct cis and trans coupling constants to the H-2' proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

3-Methylpyridine Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon attached to the sulfonyl group (C2) would be significantly downfield. The other pyridine carbons (C3, C4, C5, and C6) would appear in the aromatic region, with their precise shifts influenced by the substituents. The methyl carbon (C-CH₃) would be found in the upfield region.

Allyl Group Carbons: The carbons of the allyl group are expected at distinct positions. The methylene carbon (C1') attached to the sulfonyl group would be in the range of δ 55-65 ppm. The internal vinyl carbon (C2') would resonate around δ 130-135 ppm, while the terminal vinyl carbon (C3') would be further upfield, around δ 120-125 ppm.

2D NMR Spectroscopy: To confirm the assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the coupling relationships between protons, for instance, confirming the connectivity within the allyl group and the coupling between the pyridine protons. HSQC would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
H-47.7-7.9135-140
H-57.3-7.5123-128
H-68.6-8.8148-152
Methyl Group
CH₃2.4-2.618-22
Allyl Group
H-1'3.9-4.158-62
H-2'5.8-6.0128-132
H-3' (cis)5.2-5.4122-126
H-3' (trans)5.1-5.3122-126
Quaternary Carbons
C-2-155-160
C-3-130-135

Note: These are predicted values and may vary in experimental conditions.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₁₁NO₂S), the predicted monoisotopic mass is approximately 197.05 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as its protonated molecule, [M+H]⁺, at m/z 198.0583. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 220.0403 and the potassium adduct [M+K]⁺ at m/z 236.0142. uni.lu

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide structural information. Key fragmentation pathways for sulfones often involve the cleavage of the C-S and S-O bonds. A characteristic fragmentation for arylsulfonamides is the loss of sulfur dioxide (SO₂), and a similar loss is plausible for this compound. tcichemicals.comchemicalbook.com Fragmentation of the allyl group is also expected, leading to the loss of a C₃H₅ radical. The pyridine ring can also undergo characteristic fragmentation.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺198.05834
[M+Na]⁺220.04028
[M-H]⁻196.04378
[M+NH₄]⁺215.08488
[M+K]⁺236.01422

Data sourced from PubChem predictions. uni.lu

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the allyl group, and the substituted pyridine ring.

Sulfonyl Group (SO₂): The sulfonyl group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretching (νas SO₂) is expected in the region of 1300-1350 cm⁻¹, and the symmetric stretching (νs SO₂) is anticipated around 1120-1160 cm⁻¹. tcichemicals.com

Allyl Group: The C=C stretching vibration of the allyl group will appear around 1630-1650 cm⁻¹. The =C-H stretching of the vinyl protons will be observed above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range. The out-of-plane bending vibrations for the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.

3-Methylpyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations of the substituted pyridine ring will be present in the fingerprint region below 900 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160
Allyl (C=C)Stretch1630 - 1650
Allyl (=C-H)Stretch3010 - 3090
Pyridine (C=C, C=N)Ring Stretch1400 - 1600
Aromatic (C-H)Stretch> 3000
Methyl (C-H)Stretch2850 - 2960

X-ray Crystallography for Solid-State Structure Determination (for relevant analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not publicly available, the analysis of structurally related sulfonyl pyridine derivatives provides valuable insights into the expected molecular conformation and intermolecular interactions.

For instance, studies on sulfonyl hydrazone Schiff base complexes derived from 2-acetyl pyridine have revealed detailed structural information through single-crystal X-ray diffraction. uni.lu In one such study, a copper(II) complex with a 2-acetyl pyridine derivative was found to crystallize in a monoclinic system, with the molecular structure stabilized by intermolecular hydrogen bonds. uni.lu Another related compound, 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, also crystallizes in a monoclinic system, with its crystal packing dominated by C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions.

These examples suggest that the solid-state structure of this compound would likely be influenced by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds involving the sulfonyl oxygen atoms and the pyridine nitrogen atom.

Table 4: Crystallographic Data for Analogous Sulfonyl-Pyridine Compounds

Compound Crystal System Space Group Key Intermolecular Interactions Reference
Cu(II) complex of 2-acetyl pyridine derivative sulfonyl hydrazoneMonoclinicC2/cC–H···O hydrogen bonds uni.lu
4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamideMonoclinicP2₁/nC—H⋯O, C—H⋯N hydrogen bonds, C—H⋯π, π–π interactions

Applications of Hirshfeld Surface Analysis in Molecular Packing (for relevant analogues)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal packing.

In the study of the aforementioned Cu(II) complex of a 2-acetyl pyridine derivative sulfonyl hydrazone, Hirshfeld surface analysis was employed to support the findings from X-ray diffraction. uni.lu The analysis revealed that H···H (47.4%), H···C/C···H (25.8%), and H···O/O···H (17.4%) contacts were the most significant contributors to the molecular packing. uni.lu Similarly, for 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, Hirshfeld surface analysis indicated that H···H (30.2%), N···H/H···N (22.3%), C···H/H···C (17.9%), and O···H/H···O (15.4%) interactions were the most important for the crystal packing.

These findings on analogous compounds suggest that for this compound, van der Waals forces, particularly H···H contacts, would be the most dominant intermolecular interactions in the solid state. The presence of the sulfonyl group and the pyridine ring would also lead to significant contributions from H···O and H···N contacts, which are indicative of weak hydrogen bonding.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(Allylsulfonyl)-3-methylpyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), could be employed to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net Such calculations would also yield fundamental electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, DFT can be used to calculate the distribution of electron density, revealing the electron-rich and electron-deficient regions of the molecule. This information is vital for understanding how this compound might interact with other chemical species.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. For this compound, which is noted for its use in cross-coupling reactions, theoretical studies could elucidate the mechanisms of these transformations. tcichemicals.comtcichemicals.com By modeling the reaction pathways, chemists can identify transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational models could explore how the allyl and methylpyridine moieties influence the reactivity at the sulfonyl group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and reactivity. Conformational analysis of this compound would involve identifying the various stable conformations (rotamers) and the energy barriers for interconversion between them. This is particularly relevant due to the flexible allyl group attached to the sulfonyl bridge.

Molecular dynamics (MD) simulations could further probe the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can provide insights into how the molecule behaves in different environments, such as in various solvents, and how its conformation fluctuates under different conditions.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be predicted to aid in the interpretation of experimental NMR spectra. nih.govmdpi.com

Other molecular properties that can be computationally predicted include dipole moment, polarizability, and various thermochemical parameters. PubChem provides predicted collision cross-section values for different adducts of this compound, which is an example of a computationally derived property relevant to mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+198.05834139.6
[M+Na]+220.04028149.3
[M-H]-196.04378142.6
[M+NH4]+215.08488158.5
[M+K]+236.01422145.8
[M+H-H2O]+180.04832133.7
[M+HCOO]-242.04926157.1
[M+CH3COO]-256.06491180.7

Note: Data sourced from PubChemLite. m/z refers to the mass-to-charge ratio.

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical calculations offer a deep understanding of a molecule's reactivity and selectivity. By analyzing parameters derived from the electronic structure, such as electrostatic potential maps and Fukui functions, chemists can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, this would help in understanding its behavior in various chemical reactions. For instance, the reactivity of the allyl group versus the pyridine (B92270) ring could be computationally assessed. Studies on related allyl compounds, like allyl mercaptan, have utilized quantum chemistry to compare reactivity with other molecules. mdpi.com

Investigation of Intermolecular Interactions and Non-Covalent Bonding

The way molecules interact with each other governs their physical properties in the condensed phase, such as their crystal structure and boiling point. Computational methods can be used to study the intermolecular interactions of this compound. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the pyridine ring. mdpi.com

Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govmdpi.com By calculating the interaction energies between pairs of molecules, a more quantitative understanding of the packing forces can be achieved. mdpi.com For instance, the sulfonyl group, while not always forming strong hydrogen bonds, often engages in close contacts with hydrophobic groups. nih.gov

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block in Chemical Synthesis

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of biologically active compounds, including a significant portion of FDA-approved drugs. nih.gov This makes functionalized pyridines, such as 2-(allylsulfonyl)-3-methylpyridine, highly valuable as building blocks for the synthesis of new pharmaceutical candidates and agrochemicals. nih.gov The presence of the methyl group at the 3-position, the allylsulfonyl group at the 2-position, and the nitrogen atom within the aromatic ring provides multiple points for synthetic modification.

The reactivity of each component can be selectively harnessed. For instance, the allyl group is susceptible to a variety of transformations, including but not limited to:

Addition reactions: Halogens, hydrogen halides, and other reagents can add across the double bond.

Oxidation: The double bond can be cleaved or converted to an epoxide or a diol.

Cross-coupling reactions: The allyl group can participate in various metal-catalyzed cross-coupling reactions.

The sulfonyl group, on the other hand, can act as a good leaving group in nucleophilic substitution reactions or participate in radical reactions. The pyridine ring itself can undergo electrophilic substitution, typically at the 3- and 5-positions, or nucleophilic substitution at the 2-, 4-, and 6-positions, a reactivity pattern influenced by the electron-withdrawing nature of the ring nitrogen. nih.gov

The strategic combination of these reactive handles allows for the stepwise and controlled introduction of various functional groups, making this compound a versatile precursor for the synthesis of a diverse library of substituted pyridine derivatives.

Development of Novel Reagents and Catalysts Based on the Pyridine-Sulfonyl Scaffold

The pyridine-sulfonyl scaffold is a recognized structural motif in the design of new reagents and catalysts. The nitrogen atom of the pyridine ring can act as a ligand for transition metals, and the electronic properties of the ring can be tuned by substituents like the sulfonyl group. This has led to the development of pyridine-sulfonamide hybrids as potential inhibitors for enzymes like VEGFR-2. nih.gov

While specific applications of this compound as a catalyst or reagent are not extensively documented, its structural features suggest potential in this area. For example, it could serve as a ligand in transition metal catalysis, where the sulfonyl group could modulate the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. The development of transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides highlights the reactivity of the sulfonyl group attached to a pyridine ring, which could be exploited for the synthesis of novel reagents. researchgate.net

The pyridine-sulfonyl moiety is also present in a variety of bioactive molecules, and the development of new synthetic methods targeting this scaffold is an active area of research. mdpi.com This suggests a promising future for compounds like this compound in the design of new chemical tools.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves the modification of complex molecules at a late stage of the synthesis. mpg.denih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. nih.gov Pyridine-containing molecules are often targets for LSF due to the prevalence of the pyridine ring in pharmaceuticals. unimi.it

Several strategies for the LSF of pyridines have been developed, including:

Minisci-type reactions: This involves the addition of a nucleophilic radical to the electron-deficient pyridine ring, typically at the ortho-position. unimi.it

C-H activation: Transition metal-catalyzed C-H activation can be used to introduce new functional groups at specific positions on the pyridine ring. researchgate.net

The this compound molecule presents multiple sites for potential LSF. The pyridine ring itself can be functionalized using established methods. Furthermore, the sulfonyl group can be a target for functionalization. For example, photocatalytic methods have been developed for the functionalization of sulfonamides via sulfonyl radical intermediates, which could potentially be adapted for allyl sulfones. acs.org This would allow for the modification of the sulfonyl moiety without altering the rest of the molecule.

The ability to selectively modify different parts of the this compound core makes it an attractive substrate for LSF studies, with the potential to generate a wide range of structurally diverse molecules from a common precursor.

Pathways for the Construction of Complex Molecular Architectures

The construction of complex molecular architectures often relies on the use of multifunctional building blocks that can be elaborated in a controlled and predictable manner. The diverse reactivity of this compound makes it a promising candidate for this purpose.

The allyl group can serve as a handle for the introduction of new stereocenters or for the formation of new rings through cycloaddition reactions. The sulfonyl group can be used to introduce a variety of nucleophiles or can be removed reductively. The pyridine ring can be a platform for the attachment of other molecular fragments through cross-coupling reactions.

For example, a synthetic chemist could envision a sequence where the allyl group is first functionalized, followed by a modification of the pyridine ring, and finally, a reaction involving the sulfonyl group. This stepwise approach would allow for the construction of highly elaborate molecules with precise control over their three-dimensional structure. The synthesis of complex natural products and pharmaceuticals often involves such intricate synthetic planning, and versatile building blocks like this compound are essential tools in this endeavor.

Emerging Research Directions and Future Perspectives

Further Exploration in Catalysis and Method Development

The development of new catalytic systems and synthetic methodologies is a cornerstone of chemical research. While direct catalytic applications of 2-(Allylsulfonyl)-3-methylpyridine are still under investigation, the broader class of pyridine-sulfonyl compounds is recognized for its utility. The pyridine (B92270) moiety can act as a ligand for metal catalysts, and the sulfonyl group can influence the electronic properties and stability of such catalysts. taylorfrancis.com

Future research will likely focus on designing novel catalysts where the this compound scaffold is a key component. These catalysts could be employed in a variety of organic transformations, including cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comtcichemicals.com The development of efficient and selective catalytic processes is crucial for the sustainable production of pharmaceuticals, agrochemicals, and advanced materials.

Furthermore, there is a continuous drive to develop greener and more efficient synthetic methods for pyridine derivatives. ijpsonline.comnih.govresearchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions. rasayanjournal.co.innih.gov Methodologies such as one-pot multicomponent reactions and microwave-assisted synthesis are being explored to improve yields, reduce reaction times, and minimize waste. researchgate.netnih.gov

Strategic Use in Medicinal Chemistry as Key Synthetic Intermediates

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core structure of many approved drugs. nih.gov The sulfonyl group is also a well-established pharmacophore found in various therapeutic agents. The combination of these two functionalities in this compound makes it a highly attractive intermediate for the synthesis of new bioactive molecules. rsc.orgmdpi.compsu.edu

The allyl group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility is crucial in the drug discovery process, where the systematic modification of a lead compound is often necessary to optimize its pharmacological properties.

Recent studies have highlighted the potential of pyridine-sulfonyl compounds in developing new therapeutic agents. For instance, derivatives of 2-((styrylsulfonyl)methyl)pyridine have shown promise as anticancer agents. nih.gov Additionally, nitropyridine derivatives are being investigated for their potential as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.gov The strategic use of intermediates like this compound could accelerate the discovery and development of new drugs targeting a wide range of medical conditions.

Potential Contributions to Materials Science as a Structural Motif or Building Block

The unique structural and electronic properties of pyridine-containing compounds also make them promising candidates for applications in materials science. researchgate.netacs.org The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of molecules into well-defined supramolecular structures.

Polymers containing pyridine units have been investigated for a variety of applications, including as matrices for protein immobilization and in the development of new catalysts. taylorfrancis.comacs.org The incorporation of the sulfonyl group can further enhance the properties of these materials, for example, by improving their thermal stability or altering their electronic characteristics.

Future research in this area could focus on the synthesis of novel polymers and functional materials derived from this compound. These materials could find applications in areas such as organic electronics, sensor technology, and as components of advanced composites. The ability to precisely control the structure and properties of these materials at the molecular level is a key advantage of using well-defined building blocks like this compound.

Advanced Computational Methodologies for Predictive Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) is a powerful method used to study the electronic structure, reactivity, and properties of molecules. researchgate.netresearchgate.nettandfonline.comias.ac.inmostwiedzy.pl

In the context of this compound, DFT calculations can provide valuable insights into its conformational preferences, electronic properties, and reactivity. This information can be used to predict its behavior in chemical reactions and to design new molecules with desired properties. For example, computational studies can help in understanding the mechanism of catalytic reactions involving pyridine-sulfonyl compounds or in predicting the binding affinity of new drug candidates to their biological targets.

Advanced computational methods can also be used to screen virtual libraries of compounds, accelerating the discovery of new materials and therapeutic agents. By combining computational predictions with experimental validation, researchers can significantly reduce the time and resources required for the development of new technologies.

Sustainable Synthesis and Application Development for Pyridine-Sulfonyl Compounds

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. rasayanjournal.co.in For pyridine-sulfonyl compounds, this means a focus on developing sustainable synthetic routes that minimize waste, use renewable resources, and avoid hazardous reagents. nih.govresearchgate.net

The synthesis of 3-pyridinesulfonyl chloride, a related compound, has been explored using environmentally friendly methods. patsnap.com Similar approaches can be applied to the synthesis of this compound and other derivatives. This includes the use of catalytic methods, alternative energy sources like microwaves and ultrasound, and the use of greener solvents. rasayanjournal.co.innih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.